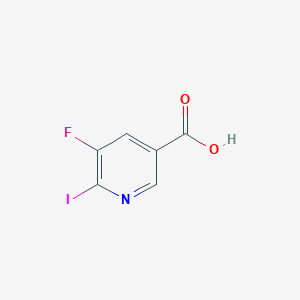

5-Fluoro-6-iodonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3FINO2 |

|---|---|

Molecular Weight |

267.00 g/mol |

IUPAC Name |

5-fluoro-6-iodopyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |

InChI Key |

QRAAOFYCPMCLIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 6 Iodonicotinic Acid and Its Precursors

Halogenation Strategies for Pyridine (B92270) Ring Functionalization

The introduction of halogen atoms onto the pyridine ring is a fundamental step in the synthesis of 5-fluoro-6-iodonicotinic acid. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iqgcwgandhinagar.comorganicchemistrytutor.com Consequently, specific strategies are required to achieve efficient and regioselective halogenation.

Regioselective Iodination of 5-Fluoronicotinic Acid Derivatives

The direct introduction of an iodine atom at the C-6 position of a 5-fluoronicotinic acid derivative is a plausible route. This transformation relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the pyridine ring and the existing substituents.

The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.com This effect reduces the electron density of the ring, making it less susceptible to attack by electrophiles. Furthermore, under acidic conditions often used for these reactions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

Electrophilic attack on the pyridine ring can theoretically occur at the C-2, C-3, or C-4 positions. Attack at the C-3 position is generally favored as the resulting cationic intermediate is more stable. uoanbar.edu.iqaklectures.com In the case of attack at the C-2 or C-4 positions, one of the resonance structures of the intermediate places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iqorganicchemistrytutor.com

The presence of a fluorine atom at the C-5 position further influences the regioselectivity of the iodination. While fluorine is an electron-withdrawing group, its effect on the pyridine ring's reactivity and the direction of incoming electrophiles is complex and must be considered in conjunction with the inherent electronic properties of the pyridine nucleus.

Various catalytic systems have been developed to facilitate the iodination of aromatic and heteroaromatic compounds. These systems often aim to increase the electrophilicity of the iodine source. For instance, the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) has been reported for the regioselective iodination of certain indole (B1671886) derivatives.

Other approaches include the use of molecular iodine in combination with an oxidizing agent. nih.gov For example, iodine in the presence of tert-butyl hydroperoxide (TBHP) has been used for the iodination of imidazo[1,2-α]pyridines. acs.org Additionally, iodine/DMSO catalytic systems have been shown to be effective for the construction of various heterocycles. chim.it The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity in the iodination of 5-fluoronicotinic acid derivatives. A radical-based direct C-H iodination protocol has also been developed for pyridines, which can result in iodination at the C3 and C5 positions. rsc.org Silver salts, such as Ag₂SO₄, in the presence of iodine have also been utilized for the regioselective iodination of chlorinated aromatic compounds. nih.gov

Table 1: Examples of Catalytic Systems for Iodination of Heterocycles

| Catalyst/Reagent System | Substrate Type | Key Features |

| N-Iodosuccinimide (NIS) / BF₃·Et₂O | Indole derivatives | Mild, efficient, and regioselective. |

| I₂ / tert-Butyl hydroperoxide (TBHP) | Imidazo[1,2-α]pyridines | Metal-free, environmentally friendly. acs.org |

| I₂ / DMSO | Aryl methyl ketones | Versatile for heterocycle synthesis. chim.it |

| Radical-based C-H iodination | Pyridines | Direct functionalization, C3/C5 selectivity. rsc.org |

| Ag₂SO₄ / I₂ | Chlorinated aromatic compounds | Regioselective iodination. nih.gov |

Iodide Displacement from Corresponding 6-Chloro Derivatives (Finkelstein Reaction)

An alternative and often more efficient route to this compound involves a halogen exchange reaction, specifically the Finkelstein reaction. researchgate.net This method utilizes a precursor, 5-fluoro-6-chloronicotinic acid, and replaces the chlorine atom with iodine.

The synthesis of this compound has been successfully achieved by treating the corresponding 6-chloro derivative with sodium iodide in refluxing methyl ethyl ketone. acs.org

The Finkelstein reaction on an aromatic ring is a type of nucleophilic aromatic substitution (SNA_r). wikipedia.org The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The nitrogen atom in the ring can effectively stabilize the negative charge in the intermediate (Meisenheimer complex) formed during the reaction, especially when the attack occurs at the C-2 or C-4 positions. stackexchange.comvaia.comgcwgandhinagar.com

In the case of 5-fluoro-6-chloronicotinic acid, the incoming iodide nucleophile attacks the carbon atom bearing the chloro group (C-6). The presence of the electron-withdrawing fluorine atom at the C-5 position and the carboxylic acid group can further influence the reactivity of the ring towards nucleophilic substitution.

The efficiency of the Finkelstein reaction is significantly influenced by the choice of solvent and the presence of any additives. The classic Finkelstein reaction is often carried out in acetone, where the solubility of sodium iodide is high, while the resulting sodium chloride or bromide is poorly soluble and precipitates out of solution, driving the equilibrium towards the product. iitk.ac.inic.ac.ukwikipedia.orgstackexchange.com

For aromatic Finkelstein reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed. wikipedia.org In the synthesis of this compound from its 6-chloro precursor, methyl ethyl ketone has been used as the solvent. acs.org The choice of solvent can affect the solubility of the reactants and the rate of the reaction.

Additives, such as copper(I) iodide in combination with diamine ligands, can catalyze aromatic Finkelstein reactions, particularly for less reactive aryl chlorides and bromides. wikipedia.org While not explicitly detailed for this specific transformation, the use of such catalysts could potentially enhance the efficiency of the iodide displacement.

Table 2: Factors Influencing the Finkelstein Reaction

| Factor | Effect on Reaction | Examples |

| Solvent | Affects solubility of reactants and byproducts, influencing equilibrium. | Acetone, DMF, DMSO, Methyl Ethyl Ketone. acs.orgiitk.ac.inwikipedia.org |

| Leaving Group | The nature of the halide being displaced affects the reaction rate. | Cl, Br are common leaving groups. |

| Nucleophile | Iodide is a common nucleophile in this reaction. | Sodium iodide (NaI), Potassium iodide (KI). |

| Catalyst | Can increase the rate of reaction for less reactive substrates. | Copper(I) iodide with diamine ligands. wikipedia.org |

Alternative Synthetic Routes to this compound

Beyond direct synthesis, alternative routes to this compound often involve the late-stage introduction of one of the halogen atoms or the synthesis of key precursors through functional group interconversions.

Late-Stage Iodination Approaches (e.g., Halogen Exchange from 5-Fluoro-6-bromonicotinic Acid)

A practical and commonly employed method for the synthesis of this compound is through a halogen exchange reaction. This approach involves the displacement of a different halogen atom, typically chlorine or bromine, at the 6-position of the pyridine ring with iodide. The Finkelstein reaction, a classic example of halogen exchange, can be adapted for this purpose.

Research has demonstrated the successful synthesis of this compound from its corresponding 6-chloro precursor, 5-fluoro-6-chloronicotinic acid. Current time information in Bangalore, IN.nih.gov This transformation is typically achieved by treating the chloro derivative with an iodide salt, such as sodium iodide, in a suitable solvent. nih.gov The choice of solvent is crucial for the reaction's success, with polar aprotic solvents often being favored to facilitate the nucleophilic substitution.

| Precursor | Reagent | Solvent | Product | Yield (%) | Reference |

| 5-Fluoro-6-chloronicotinic acid | Sodium Iodide | Methyl Ethyl Ketone | This compound | Adequate | nih.gov |

| 5-Bromo-6-iodonicotinic acid | Not Applicable | Not Applicable | Not Applicable | Not Applicable | nih.gov |

This late-stage iodination is advantageous as it allows for the introduction of the relatively labile iodine atom at a later step in the synthetic sequence, avoiding potential side reactions in earlier stages. The availability of the corresponding 5-fluoro-6-chloronicotinic acid or 5-fluoro-6-bromonicotinic acid is a key consideration for this route. studysmarter.co.uk

Functional Group Interconversions for Precursor Synthesis

The synthesis of precursors to this compound often relies on a series of functional group interconversions (FGIs). researchgate.net These transformations are essential for installing the required substituents on the pyridine ring in the correct positions.

A common strategy involves starting with a more readily available substituted picoline and then modifying its functional groups. For instance, a 5-nitro-6-halopicoline can serve as a versatile intermediate. uou.ac.in The nitro group can be reduced to an amine, which can then be converted to a fluorine atom via a Sandmeyer-type reaction, such as the Balz-Schiemann reaction. The methyl group of the picoline can then be oxidized to a carboxylic acid to yield the desired nicotinic acid derivative.

Another key FGI is the conversion of a hydroxyl group on the pyridine ring to a halogen. This can be achieved using various halogenating agents. For example, a hydroxypyridine can be converted to a chloropyridine using reagents like phosphorus oxychloride. This chloropyridine can then undergo a halogen exchange to introduce iodine, as described in the previous section.

| Starting Material | Transformation | Reagents | Intermediate/Product | Reference |

| 6-Hydroxynicotinic acid | Iodination | N-Iodosuccinimide (NIS), H₂SO₄ | 6-Hydroxy-5-iodonicotinic acid | chemrxiv.org |

| 5-Nitro-6-chloropicoline | Reduction | Fe/H₂O or H₂/Pd | 5-Amino-6-chloropicoline | uou.ac.in |

| 5-Amino-6-chloropicoline | Diazotization/Fluorination (Balz-Schiemann) | HBF₄, NaNO₂, heat | 5-Fluoro-6-chloropicoline | uou.ac.in |

| 5-Fluoro-6-chloropicoline | Oxidation | KMnO₄ | 5-Fluoro-6-chloronicotinic acid | uou.ac.in |

These interconversions provide a flexible approach to constructing the necessary precursors, allowing for the synthesis of this compound from a variety of starting materials.

Retrosynthetic Considerations for this compound

A retrosynthetic analysis of this compound involves strategically disconnecting the target molecule to identify simpler and more readily available starting materials. slideshare.netox.ac.uk The key functional groups—the carboxylic acid, the fluorine atom, and the iodine atom—attached to the pyridine ring are the primary points for disconnection.

Disconnection 1: The Carboxylic Acid Group

A primary retrosynthetic disconnection involves the carboxylic acid group. This can be achieved through a functional group interconversion (FGI) strategy, leading back to a picoline precursor. The oxidation of a methyl group is a common and reliable method for introducing a carboxylic acid onto a pyridine ring. Therefore, the immediate precursor would be 5-fluoro-6-iodo-3-picoline .

Disconnection 2: The Halogen Atoms

The next set of disconnections focuses on the two halogen substituents. Given the reactivity of halopyridines, the introduction of the halogens is a critical consideration.

Carbon-Iodine Bond: The C-I bond is generally weaker and more readily formed through nucleophilic substitution than a C-F bond. Therefore, a logical disconnection is at the C-I bond. This leads to a precursor such as 5-fluoro-6-halopyridine , where the halogen is a better leaving group like chlorine or bromine, which can be displaced by an iodide ion. This aligns with the synthetic strategies discussed in section 2.2.1.

Carbon-Fluorine Bond: The C-F bond is typically introduced using specialized fluorinating reagents. A common retrosynthetic pathway for aromatic fluorides is through a diazonium salt, via the Balz-Schiemann reaction. This disconnects the C-F bond to an amino group, leading to a precursor like 5-amino-6-iodopicoline .

Convergent Retrosynthetic Strategy

A convergent retrosynthetic approach can also be envisioned. This would involve the synthesis of a suitably substituted pyridine ring from acyclic precursors. However, for a relatively simple target like this compound, a linear approach starting from a pre-formed pyridine ring is often more practical.

Reactivity and Mechanistic Investigations of 5 Fluoro 6 Iodonicotinic Acid

Cross-Coupling Reactions Involving the C-I Bond of 5-Fluoro-6-iodonicotinic Acid

The carbon-iodine (C-I) bond in this compound is a key site for synthetic transformations, particularly for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the inherent reactivity of the C-I bond, makes this compound a versatile substrate for such reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing complex molecules. sigmaaldrich.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. libretexts.orgfishersci.es In the context of this compound, the C-I bond readily participates in these transformations.

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction involving this compound.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective activation.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Recent studies have also proposed alternative mechanisms, such as a Pd(II)/Pd(IV) pathway, particularly in certain reaction systems. researchgate.net

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the cross-coupling reaction. rsc.org Ligands can influence the catalyst's stability, solubility, and reactivity by modifying the steric and electronic properties of the metal center.

For Suzuki-Miyaura couplings, phosphine (B1218219) ligands are commonly employed. acs.org The steric bulk and electron-donating ability of the phosphine can impact the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphines can promote the oxidative addition step and facilitate the final reductive elimination. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands, often providing high catalyst stability and activity. nih.gov

The development of specialized ligands has enabled cross-coupling reactions under milder conditions and with a broader range of substrates, including those with challenging steric or electronic properties. researchgate.netincatt.nl

Other Transition Metal-Mediated Coupling Processes

Besides palladium, other transition metals can mediate cross-coupling reactions involving aryl iodides. eie.gr Nickel catalysts, for example, have shown utility in certain coupling reactions and can sometimes offer complementary reactivity to palladium. mdpi.com Copper-catalyzed reactions, such as the Ullmann condensation and related couplings, are also relevant, particularly for the formation of carbon-heteroatom bonds. rsc.org

Furthermore, iron, cobalt, and ruthenium-based catalysts are being explored for various cross-coupling transformations, often with the goal of using more earth-abundant and less expensive metals. sioc-journal.cn The reactivity of this compound in these alternative coupling systems is an area of ongoing research.

Nucleophilic Displacement Reactions on the Pyridine (B92270) Core

The pyridine ring in this compound is susceptible to nucleophilic attack, a common reactivity pattern for electron-deficient heterocyclic systems. beilstein-journals.org The presence of electron-withdrawing substituents, such as the fluorine atom and the carboxylic acid group, further activates the ring towards nucleophilic substitution.

Regioselectivity of Nucleophilic Attack at Substituted Positions

The regioselectivity of nucleophilic attack on the substituted pyridine ring is dictated by the electronic effects of the existing substituents. The electron-withdrawing nature of the fluorine at position 5 and the carboxyl group at position 3, along with the ring nitrogen, activates the positions ortho and para to them for nucleophilic displacement. uark.edu

In the case of this compound, the iodine at the 6-position is a good leaving group. Nucleophilic displacement of the iodide by various nucleophiles is a feasible reaction pathway. For instance, the preparation of this compound itself can be achieved through a Finkelstein-type reaction, involving the nucleophilic displacement of a chloride at the 6-position with an iodide source. uark.edu This indicates the susceptibility of the 6-position to nucleophilic attack.

The fluorine atom at position 5 is generally a poor leaving group in nucleophilic aromatic substitution unless significantly activated. Therefore, nucleophilic attack is more likely to occur at the 6-position, leading to the displacement of the iodide.

Activation Strategies for Nucleophilic Substitution

The pyridine ring in this compound is inherently electron-deficient, a characteristic that is further intensified by its substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. The primary strategies for activating the molecule for nucleophilic substitution revolve around exploiting the electronic effects of its constituent functional groups.

The preparation of this compound itself often involves a nucleophilic substitution reaction known as the Finkelstein reaction. uark.edu In this process, the corresponding 6-chloro derivative, 5-fluoro-6-chloronicotinic acid, undergoes a halide exchange with an iodide salt. uark.eduresearchgate.net The reaction is driven by the displacement of the chloride by an iodide ion. uark.edu

Several factors contribute to the activation of the C-6 position for this nucleophilic attack:

Electron-Withdrawing Groups: The carboxyl group (-COOH) in the para position (C-3) and the fluoro group (-F) at C-5 act as strong electron-withdrawing groups. uark.edu They reduce the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Ring Nitrogen Protonation: The reaction efficiency can be enhanced by the addition of an acid, such as hydroiodic acid. uark.edu Protonation of the ring nitrogen further increases the ring's electron deficiency, significantly activating the C-6 position for nucleophilic displacement. uark.edu

Leaving Group Ability: In the synthesis via the Finkelstein reaction, the chloride at the C-6 position serves as the leaving group, which is readily displaced by the incoming iodide nucleophile. uark.edu

These activation principles are fundamental to the synthetic routes involving this compound and underscore the reactivity patterns governed by its unique substitution.

Table 1: Factors Activating the Pyridine Ring for Nucleophilic Substitution

| Activating Factor | Position | Mechanism of Action | Reference |

|---|---|---|---|

| Carboxyl Group | C-3 | Electron-withdrawing (inductive and resonance effects), reduces ring electron density. | uark.edu |

| Fluoro Group | C-5 | Strong inductive electron-withdrawal, reduces ring electron density. | uark.edu |

Electrophilic Aromatic Substitution Studies on this compound

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. The electronegative nitrogen atom in the ring acts as an electron sink, deactivating the ring towards attack by electrophiles. wikipedia.org

In the case of this compound, the ring is further deactivated by the presence of three electron-withdrawing groups:

The fluoro substituent at C-5.

The iodo substituent at C-6.

The carboxylic acid substituent at C-3.

These groups collectively reduce the electron density of the pyridine ring, making an electrophilic attack energetically unfavorable. uomustansiriyah.edu.iq While fluorine is known to have a less deactivating effect compared to other halogens due to a competing π-electron donating resonance effect, the cumulative deactivation from all three substituents is significant. researchgate.net

Due to this pronounced low reactivity, literature describing direct electrophilic aromatic substitution studies, such as nitration or halogenation, on the this compound ring is scarce. Any such transformation would likely require harsh reaction conditions or prior modification of the molecule, for instance, through N-oxidation, which can increase the ring's reactivity towards electrophiles. wikipedia.org The mechanism for SEAr involves the formation of a positively charged intermediate (an arenium ion), a high-energy species that is destabilized by the presence of electron-withdrawing groups, thus impeding the reaction. masterorganicchemistry.com

Table 2: Electronic Effects of Substituents on Electrophilic Aromatic Substitution (SEAr)

| Substituent | Position | Electronic Effect | Impact on SEAr Reactivity |

|---|---|---|---|

| Ring Nitrogen | C-1 | Strong Inductive Withdrawal | Strong Deactivation |

| Fluoro | C-5 | Strong Inductive Withdrawal, Weak Resonance Donation | Deactivation |

| Iodo | C-6 | Inductive Withdrawal | Deactivation |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction pathways involving this compound are primarily centered on the carboxylic acid functional group and the halogen substituents.

Oxidation: The most prominent oxidative reaction related to this compound is its synthesis from a methyl-substituted precursor. The oxidation of the methyl group in 5-fluoro-6-iodo-3-picoline is a key step to produce the corresponding nicotinic acid. researchgate.netgoogleapis.com The pyridine ring itself, being electron-deficient, is generally resistant to oxidation.

Reduction: The carboxylic acid moiety is susceptible to reduction. Using strong reducing agents like lithium aluminum hydride, the carboxyl group can be reduced to the corresponding primary alcohol, (5-fluoro-6-iodopyridin-3-yl)methanol. Milder reduction techniques, such as ionic hydrogenation, have been noted for cleaving related pyridine ethers and could potentially be applied to reduce the pyridine ring itself under specific conditions. beilstein-journals.org

Another potential reduction pathway is reductive dehalogenation, where one or both of the halogen atoms are replaced by hydrogen. While specific studies detailing the dehalogenation of this compound are not prominent, such reactions are common for aryl halides.

Table 3: Potential Reduction Products of this compound

| Reagent Type | Functional Group Targeted | Potential Product |

|---|---|---|

| Strong Hydride Agents (e.g., LiAlH₄) | Carboxylic Acid | (5-Fluoro-6-iodopyridin-3-yl)methanol |

| Catalytic Hydrogenation | Halogen(s) / Ring | 5-Fluoronicotinic acid or 6-Iodonicotinic acid |

Acid-Base Chemistry and Tautomerism of the Carboxylic Acid Moiety

The acid-base properties of this compound are dictated by its two ionizable centers: the acidic carboxylic acid group and the basic pyridine ring nitrogen.

Acid-Base Properties: The carboxylic acid group (-COOH) is the primary acidic site. The acidity of this group is significantly influenced by the strong electron-withdrawing inductive effects of the fluoro and iodo substituents on the pyridine ring. These effects stabilize the conjugate base (carboxylate anion, -COO⁻) that forms upon deprotonation, thereby increasing the acidity of the molecule (resulting in a lower pKa) compared to unsubstituted nicotinic acid. youtube.com

Conversely, the same electron-withdrawing effects decrease the electron density on the pyridine nitrogen atom. This reduces its ability to accept a proton, making it a weaker base than the nitrogen in unsubstituted nicotinic acid. youtube.com

Tautomerism: Tautomerism in this compound primarily involves the carboxylic acid moiety. Depending on the pH of the solution, it exists in equilibrium between its protonated form (-COOH) and its deprotonated carboxylate anion form (-COO⁻).

A zwitterionic tautomer, where the acidic proton from the carboxyl group is transferred to the basic ring nitrogen, is also theoretically possible. However, given the significantly reduced basicity of the nitrogen atom due to the deactivating effects of the halogens, the concentration of this zwitterionic form at equilibrium is expected to be very low. The predominant forms are the neutral molecule in acidic to neutral conditions and the carboxylate anion in basic conditions.

Table 4: Expected Influence of Substituents on Acid-Base Properties

| Moiety | Property | Influence of Fluoro and Iodo Groups | Expected Outcome vs. Nicotinic Acid |

|---|---|---|---|

| Carboxylic Acid | Acidity (pKa) | Electron-withdrawing; stabilizes conjugate base. | More acidic (Lower pKa) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoro-6-chloronicotinic acid |

| 5-Fluoro-6-iodo-3-picoline |

| (5-Fluoro-6-iodopyridin-3-yl)methanol |

| 5-Fluoronicotinic acid |

| 6-Iodonicotinic acid |

| 5-Fluoro-6-iodopiperidine-3-carboxylic acid |

| Nicotinic acid |

| Lithium aluminum hydride |

Derivatization and Synthetic Transformations of 5 Fluoro 6 Iodonicotinic Acid

Esterification Reactions of 5-Fluoro-6-iodonicotinic Acid

Esterification of the carboxylic acid group is a fundamental transformation, often employed to modify solubility, act as a protecting group, or to serve as a precursor for further reactions.

Fischer Esterification and Acid-Catalyzed Approaches

The direct esterification of this compound with an alcohol under acidic conditions, known as Fischer esterification, is a standard method for producing the corresponding esters. This equilibrium-driven process typically involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

| Reactant (Alcohol) | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 5-fluoro-6-iodonicotinate |

| Ethanol | HCl | Ethyl 5-fluoro-6-iodonicotinate |

Coupling Agent Mediated Esterification (e.g., DCC, EDC, DMAP)

For more sensitive substrates or when milder conditions are required, coupling agents are frequently used to facilitate ester formation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol. The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. This method is particularly advantageous for reactions with sterically hindered alcohols or when trying to avoid the harsh acidic conditions of Fischer esterification.

| Alcohol | Coupling Agent(s) | Solvent | Product |

| Isopropanol | EDC, DMAP | Dichloromethane (DCM) | Isopropyl 5-fluoro-6-iodonicotinate |

| Benzyl alcohol | DCC, DMAP | Tetrahydrofuran (THF) | Benzyl 5-fluoro-6-iodonicotinate |

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is another crucial transformation, leading to a wide array of functional molecules. This is typically achieved by activating the carboxylic acid followed by the addition of a primary or secondary amine. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC are used to form an active ester in situ, which then readily reacts with an amine to form the corresponding amide bond under mild conditions. This methodology is central to creating nicotinamide (B372718) derivatives. For instance, reacting this compound with N,N-diethylethylenediamine using EDC and HOBt would yield N-(2-(diethylamino)ethyl)-5-fluoro-6-iodonicotinamide.

Halogen Exchange Reactions on the Nicotinic Acid Scaffold

The iodine atom at the 6-position of the this compound scaffold is its most versatile feature for synthetic elaboration. The carbon-iodine bond is relatively weak and highly susceptible to participation in various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively "exchanging" the iodine for a more complex substituent.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or boronate ester). This is a powerful method for forming biaryl structures. For example, reacting methyl 5-fluoro-6-iodonicotinate with phenylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃) would yield methyl 5-fluoro-6-phenylnicotinate.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for synthesizing aryl alkynes. For instance, coupling this compound with trimethylsilylacetylene (B32187) provides a direct route to 5-fluoro-6-((trimethylsilyl)ethynyl)nicotinic acid.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. This is a key method for synthesizing substituted anilines and related compounds, which are prevalent in many biologically active molecules.

Stille Coupling: This reaction couples the aryl iodide with an organostannane reagent, also under palladium catalysis, to form new carbon-carbon bonds.

These halogen exchange reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of a vast array of functional groups at the C6-position. googleapis.comgoogle.comgoogle.com

Synthesis of Complex Heterocyclic Frameworks Incorporating this compound Moieties

The functional handles on this compound and its derivatives can be used to construct more complex, fused heterocyclic systems. Through a sequence of reactions, the initial scaffold can be elaborated and then cyclized to form new rings.

For example, a derivative such as methyl 5-fluoro-6-aminonicotinate (formed via a Buchwald-Hartwig amination on the iodo-ester) can serve as a precursor to fused pyridopyrimidines. The amino group and the adjacent ester can undergo condensation reactions with various reagents to build a second ring. Similarly, a Sonogashira coupling product, such as a 6-alkynyl-5-fluoronicotinate, can undergo an intramolecular cyclization (e.g., a base- or metal-catalyzed hydroamination or hydroalkoxylation) to form fused furopyridines or pyrrolopyridines. The ability to perform sequential cross-coupling and cyclization reactions makes this compound a valuable starting material for generating novel heterocyclic libraries. researchgate.net

Computational Chemistry Approaches to 5 Fluoro 6 Iodonicotinic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is particularly well-suited for analyzing halogenated organic compounds. DFT calculations can determine optimized molecular geometries, electronic properties, and reactivity indicators. nih.gov For 5-fluoro-6-iodonicotinic acid, DFT would be employed to understand how the electron-withdrawing fluorine atom and the large, polarizable iodine atom influence the electron distribution within the pyridine (B92270) ring and the carboxylic acid group.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In the case of halogenated nicotinic acids, DFT studies reveal how different substituents modulate this gap, thereby affecting the sites susceptible to nucleophilic or electrophilic attack. Hybrid functionals, such as B3LYP, are frequently used in conjunction with basis sets like 6-31++G(d,p) to accurately model these systems. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, arising from the electronegative F, N, O, and I atoms. |

The carbon-iodine (C-I) bond in this compound is a prime site for chemical modification, particularly through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are especially prominent for forming new carbon-carbon or carbon-nitrogen bonds. acs.org Computational chemistry, specifically DFT, is invaluable for mapping the reaction pathways and identifying the transition states of these catalytic cycles.

Excited-state palladium catalysis has emerged as a powerful strategy for activating robust carbon-halogen bonds. kaust.edu.sa A plausible mechanism for the activation of the C-I bond in this compound involves the photoexcitation of a Pd(0) complex, which then engages in a single electron transfer (SET) with the molecule. kaust.edu.sa This process would generate a radical anion, which subsequently loses an iodide ion to form a pyridyl radical and a Pd(I)-iodide species. DFT calculations can model the energies of these intermediates and the energy barriers of the transition states connecting them. Understanding the transition state structure allows for the optimization of reaction conditions—such as ligand choice, solvent, and temperature—to favor the desired product and improve reaction efficiency. beilstein-journals.org

DFT calculations are routinely used to predict spectroscopic data, which serves as a powerful tool for structure confirmation when compared with experimental results. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govfaccts.de For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions is often high enough to aid in the unambiguous assignment of experimental signals. schrodinger.com

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. tau.ac.il While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the C=O stretch of the carboxylic acid, the C-F stretch, and various pyridine ring vibrations. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (Pyridine) | 151.5 | Adjacent to nitrogen and C3-COOH. |

| C3 (Pyridine) | 138.0 | Attached to the carboxylic acid group. |

| C4 (Pyridine) | 149.0 | Influenced by the para-nitrogen atom. |

| C5 (Pyridine) | 158.0 | Attached to the highly electronegative fluorine atom (deshielded). |

| C6 (Pyridine) | 95.0 | Attached to iodine; C-I bond causes significant shielding (heavy atom effect). |

| C (Carboxyl) | 165.0 | Typical chemical shift for a carboxylic acid carbon. |

Solvent Effects Modeling in Reaction Kinetics (e.g., COSMO-RS models)

Chemical reactions are profoundly influenced by the solvent in which they are performed. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced computational method that predicts thermodynamic properties of fluids and solutions by combining quantum chemical calculations with statistical thermodynamics. scm.comresearchgate.netresearchgate.net

COSMO-RS calculations begin with a DFT computation of the molecule surrounded by a virtual conductor, which generates a screening charge density map (σ-surface) on the molecular surface. researchgate.net This σ-surface represents the molecule's polarity profile. By using statistical thermodynamics to describe the interactions between the σ-surfaces of the solute (this compound) and various solvent molecules, COSMO-RS can accurately predict properties like solubility, partition coefficients (logP), and vapor pressures. scm.comnih.gov For reaction kinetics, the model can compute the chemical potential of reactants and transition states in different solvents, allowing for the a priori prediction of how solvent choice will affect reaction rates and equilibria. nih.gov This is crucial for optimizing synthetic procedures, such as the aforementioned Pd-catalyzed coupling reactions.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, NCI plots, AIM theory)

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and protein-ligand binding of a molecule. In this compound, the iodine and fluorine atoms can participate in a specific type of non-covalent interaction known as halogen bonding.

Halogen bonding occurs when a region of positive electrostatic potential, termed a "σ-hole," on a halogen atom interacts with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). researchgate.netmdpi.com The strength of this interaction typically increases with the polarizability of the halogen, making the iodine atom in this molecule a potent halogen bond donor (I > Br > Cl > F). researchgate.netmdpi.com

Computational tools used to study these interactions include:

Non-Covalent Interaction (NCI) Plots: This visualization method is based on the electron density and its reduced gradient. nih.gov NCI plots generate surfaces that reveal the location and nature of non-covalent interactions. Typically, large, green-colored surfaces indicate weak, attractive interactions like van der Waals forces and halogen bonds, while blue surfaces indicate stronger attractive interactions (like hydrogen bonds), and red surfaces indicate repulsive steric clashes. mdpi.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): AIM theory analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com By locating bond critical points (BCPs) between interacting atoms and analyzing the properties of the electron density at these points, QTAIM can quantify the strength and nature (e.g., covalent vs. electrostatic) of non-covalent interactions like halogen bonds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing insight into its flexibility and conformational preferences. mdpi.comwindows.net

For this compound, a key flexible bond is the C-C bond connecting the carboxylic acid group to the pyridine ring. MD simulations can explore the rotational landscape of this bond, revealing the most stable conformers and the energy barriers between them. labxing.com These simulations are performed by placing the molecule in a simulated box of solvent (e.g., water) and solving Newton's equations of motion for every atom over thousands of small time steps. The resulting trajectory provides a detailed picture of how the molecule moves, flexes, and interacts with its environment. nih.gov This information is crucial for understanding how the molecule might fit into a protein's active site or how it arranges itself in a crystal lattice. Enhanced sampling techniques can be used to overcome energy barriers and explore the conformational space more efficiently. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For complex biomolecules, isotopic labeling is often employed to simplify spectra and enhance signal intensity. While specific isotopic labeling studies on 5-Fluoro-6-iodonicotinic acid are not extensively documented in publicly available literature, the principles of isotopic labeling are well-established and can be applied to this compound.

Isotope labeling involves the replacement of a specific atom with its isotope, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H. eurisotop.com This is particularly useful in ¹⁹F NMR studies, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent probe for molecular structure and environment. nih.gov In the context of this compound, selective labeling with ¹³C or ¹⁵N could be used to probe specific electronic interactions and conformational dynamics. For instance, ¹³C labeling at the carboxylic acid group or the pyridine (B92270) ring carbons would allow for the detailed analysis of their chemical environments.

The use of isotopic labeling can help to resolve signal overlap and provide unambiguous resonance assignments, which is crucial for detailed structural analysis. scispace.comresearchgate.net For larger molecules or complex systems where this compound might be incorporated, deuteration is often required to reduce line-broadening effects from proton dipolar coupling. eurisotop.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are complementary and essential for a complete analysis of the vibrational characteristics of this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N and C-C stretching modes of the pyridine ring, and the C-F and C-I stretches. The exact frequencies of these vibrations are influenced by the electronic effects of the fluorine and iodine substituents.

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that also provides information about molecular vibrations. nih.gov A significant advantage of Raman spectroscopy for biological or aqueous samples is that water exhibits a very weak signal, minimizing interference. nih.gov DFT calculations on the related compound 6-fluoronicotinic acid show that the carbonyl (C=O) stretching frequency is predicted around 1581 cm⁻¹ and observed in IR and Raman spectra at 1680 cm⁻¹ and 1637 cm⁻¹, respectively. rsisinternational.org Similar calculations and experimental measurements for this compound would provide detailed insights into its vibrational signature.

Vibrational Assignments for a Related Compound (6-Fluoronicotinic Acid) rsisinternational.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP) | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) |

| C=O stretch | 1581 | 1680 | 1637 |

| C=C stretch | 1571 | - | - |

| N-C stretch | 1375 | - | - |

| O-H bend | 1299 | - | - |

| C-H bend | 1183 | - | - |

| C-C stretch | 1358 | - | - |

| C-O stretch | 1117 | - | - |

| COOH stretch | 1017 | - | - |

Note: This data is for 6-fluoronicotinic acid and serves as an illustrative example. Experimental and computational studies on this compound would be necessary to determine its specific vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise mass determination of molecules, which allows for the confirmation of elemental composition. This is crucial for verifying the successful synthesis of this compound and for monitoring the progress of reactions involving this compound.

HRMS instruments, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, can provide mass measurements with accuracies in the parts-per-million (ppm) range. nih.gov This high accuracy allows for the unambiguous identification of the desired product from potential side products or starting materials.

In the context of reaction monitoring, HRMS can be used to track the consumption of reactants and the formation of products over time. This provides valuable kinetic data and helps in optimizing reaction conditions. For instance, in a synthetic route leading to this compound, HRMS could confirm the presence of the target molecule by matching its experimentally determined accurate mass with the theoretically calculated mass.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single crystal of the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Understanding the reaction mechanisms involving this compound is crucial for its effective application. Advanced spectroscopic techniques can provide in-situ and time-resolved information to probe reaction intermediates and transition states.

Techniques such as time-resolved IR or NMR spectroscopy can be employed to monitor reactions in real-time, providing snapshots of the molecular transformations as they occur. For instance, in a reaction where the iodine atom is substituted, these methods could potentially identify transient intermediates.

Furthermore, computational chemistry, often used in conjunction with experimental spectroscopy, can model reaction pathways and predict the spectroscopic signatures of intermediates and transition states. This synergistic approach of combining advanced experimental and theoretical methods is powerful for a deep mechanistic understanding of chemical reactions.

Applications of 5 Fluoro 6 Iodonicotinic Acid in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Compounds

The structure of 5-Fluoro-6-iodonicotinic acid makes it an invaluable starting material for the synthesis of intricate heterocyclic compounds. In medicinal chemistry, fluorinated pyridine (B92270) derivatives are sought after for their potential to modulate the biological activity and physicochemical properties of molecules. The carboxylic acid and hydroxyl groups on analogous compounds facilitate coupling reactions, enabling their incorporation into larger molecular frameworks. myskinrecipes.com

The presence of both fluorine and iodine atoms offers orthogonal reactivity. The iodine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, being more stable, typically remains in the final structure, imparting specific electronic properties. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core.

Research into the synthesis of novel derivatives of biologically active compounds, such as niflumic acid, demonstrates the utility of substituted nicotinic acids as foundational scaffolds. pensoft.netnih.govresearchgate.net By modifying the core nicotinic acid structure, chemists can generate libraries of new compounds for screening as potential therapeutic agents, including EGFR and VEGFR kinase inhibitors for anticancer applications. pensoft.netnih.gov

| Application Area | Role of this compound | Example Transformation | Potential End Product |

|---|---|---|---|

| Complex Heterocycles | Core scaffold with multiple reactive sites | Palladium-catalyzed cross-coupling at the iodine position | Biologically active molecules, pharmaceutical intermediates |

| Fluorinated Architectures | Precursor for introducing a fluoropyridine motif | Incorporation into larger molecules while retaining the C-F bond | Agrochemicals, PET imaging agents, pharmaceuticals |

| Materials Science | Fluorinated organic linker (ligand) | Coordination with metal ions to form polymers or frameworks | Metal-Organic Frameworks (MOFs) for gas storage/separation |

Precursor for Advanced Fluorinated Molecular Architectures

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov this compound serves as a ready-made precursor for introducing a fluorinated pyridine ring, a privileged scaffold in many biologically active compounds. nih.govresearchgate.net The development of novel fluorine-containing heterocyclic fragments is a key area of research for expanding the chemical space available for drug discovery. dundee.ac.uk

One advanced application for such precursors is in the development of positron emission tomography (PET) imaging agents. The synthesis of analogues labeled with fluorine-18 (B77423), a positron-emitting isotope, allows for the non-invasive imaging and study of biological processes. nih.govresearchgate.net For example, fluorine-18 labeled derivatives of compounds like 4-aminopyridine (B3432731) are being investigated for imaging demyelination in diseases such as multiple sclerosis. researchgate.net The synthetic routes developed for cold fluorine compounds often lay the groundwork for radiosynthesis with fluorine-18. researchgate.netresearchgate.net this compound provides a stable scaffold that could potentially be adapted for such labeling techniques, leading to new diagnostic tools.

Reagent in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. wikipedia.orgmdpi.comtcichemicals.com This approach offers significant advantages in terms of speed, efficiency, and the rapid generation of molecular diversity. bohrium.comebrary.net

While specific examples utilizing this compound in MCRs are not extensively documented, its structure is well-suited for such reactions. The carboxylic acid function, the electrophilic carbon bearing the iodine, and the pyridine ring itself can all potentially participate in MCRs. For instance, isocyanide-based MCRs like the Ugi and Passerini reactions involve a carboxylic acid component to produce peptidomimetic structures. wikipedia.orgmdpi.com Famous MCRs for synthesizing pyridine rings, such as the Hantzsch synthesis, demonstrate the power of this approach in building heterocyclic systems from simpler precursors. acsgcipr.orgorganic-chemistry.org A pre-functionalized pyridine like this compound could act as a key reactant in novel MCRs, allowing its diverse functional groups to guide the assembly of highly substituted and unique heterocyclic products in a single, efficient operation.

Role in Materials Science Applications and New Material Development

The application of fluorinated organic molecules extends beyond medicine into the realm of materials science. Fluorinated building blocks are used to create new materials with unique properties. A prominent example is the use of fluorinated carboxylic acids as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov

MOFs are crystalline materials consisting of metal ions or clusters connected by organic ligands. The properties of the MOF can be tuned by changing the metal or the organic linker. Using fluorinated linkers, such as the closely related 5-fluoronicotinic acid, can confer several advantages. researchgate.net The presence of C-F bonds can increase the hydrophobicity of the framework, improving its stability in the presence of moisture. nih.gov Furthermore, the polar C-F bonds can create specific interactions with guest molecules, enhancing the material's affinity for gases like CO2, which is valuable for carbon capture and separation applications. nih.gov

The unique electronic properties and potential for self-assembly of fluorinated nicotinic acids make them attractive candidates for developing novel coordination polymers and other advanced materials. researchgate.net Additionally, the broader field of fluorinated materials includes applications in energy storage, where fluorinated carbon materials have been investigated as electrode materials for batteries. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Iodonicotinic Acid

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 5-Fluoro-6-iodonicotinic acid is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. rsc.org Key areas of development include the use of eco-friendly solvents, energy-efficient reaction conditions, and processes with high atom economy.

One promising direction is the replacement of conventional polar aprotic solvents like DMF and DMSO, which are known for their toxicity, with greener alternatives. researchgate.net Dihydrolevoglucosenone, marketed as Cyrene™, is a bio-based solvent derived from cellulose that has shown great potential in nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters. researchgate.netunimi.it Its high boiling point, biodegradability, and miscibility with water for easy product precipitation make it an attractive medium for future synthetic routes to this compound and its derivatives. unimi.it Research has demonstrated that Cyrene™ can significantly shorten reaction times, for instance, enabling SNAr reactions to complete in just 15 minutes at 150°C. researchgate.netunimi.it

Another avenue for greener synthesis is the adoption of catalytic gas-phase oxidation processes. While traditionally used for the production of niacin from picoline, this approach could be adapted for the synthesis of nicotinic acid precursors, minimizing the use of harsh oxidizing agents like chromic or nitric acid. chimia.ch Furthermore, microwave-assisted synthesis represents a more sustainable method due to its potential for reduced energy consumption, higher yields, and fewer by-products compared to conventional heating. unimi.it

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Bio-based Solvents (e.g., Cyrene™) | Nucleophilic aromatic substitution reactions | Non-toxic, biodegradable, easy product isolation, reduced reaction times. researchgate.netunimi.it |

| Catalytic Gas-Phase Oxidation | Synthesis of nicotinic acid precursors | Avoids stoichiometric use of hazardous oxidants, potential for continuous processes. chimia.ch |

| Microwave-Assisted Synthesis | Various synthetic steps | Reduced energy consumption, faster reactions, higher yields, fewer by-products. unimi.it |

Exploration of Novel Catalytic Systems for Functionalization

The dual-halogenated nature of this compound provides two distinct handles for functionalization. Future research will likely focus on developing novel catalytic systems that can selectively activate the C-F or C-I bonds, as well as the C-H bonds of the pyridine (B92270) ring.

The development of site-selective C-H fluorination methods is a significant area of interest. While direct fluorination can be challenging, new catalytic systems are emerging. For instance, the use of silver(II) fluoride has been shown to selectively fluorinate pyridines and diazines adjacent to the nitrogen atom under mild conditions. nih.gov Adapting such methodologies could provide new routes to fluorinated nicotinic acids. Additionally, catalytic systems employing hypervalent iodine-based fluorinating agents are being developed for the synthesis of highly functionalized fluorinated motifs. mdpi.com

For the functionalization of the C-I bond, palladium-catalyzed cross-coupling reactions are well-established, but future research will aim for more efficient and versatile catalysts. The regioselectivity of these reactions on polyhalogenated heterocycles is influenced by factors such as the distortion energy of the C-X bond and the interaction between the catalyst's HOMO and the heterocycle's LUMO. baranlab.org Exploring novel ligands and catalyst systems will be crucial for achieving selective and high-yielding transformations on the this compound scaffold.

| Catalytic System | Target Transformation | Potential Advantages |

| Silver(II) Fluoride | Site-selective C-H fluorination | Mild reaction conditions, high selectivity for the position adjacent to nitrogen. nih.gov |

| Hypervalent Iodine Reagents | Catalytic fluorination | Access to highly functionalized fluorinated compounds through oxidative mechanisms. mdpi.com |

| Advanced Palladium Catalysts | Selective C-I bond cross-coupling | Higher efficiency, broader substrate scope, and predictable regioselectivity. baranlab.org |

| Fluorine-Iodine Mixtures | Selective fluorination of pyridines | High-yield formation of 2-fluoro derivatives at room temperature. rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govnih.gov For a molecule like this compound, which may be a precursor to active pharmaceutical ingredients, these technologies are particularly relevant.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous reactions and improving product selectivity. nih.govsoci.org The small reactor volumes enhance heat and mass transfer, leading to safer and more efficient processes compared to traditional batch synthesis. nih.gov For the synthesis and functionalization of this compound, flow chemistry could enable the use of reaction conditions that are inaccessible in batch, such as high temperatures and pressures, to accelerate reaction rates and improve yields. nih.gov

Automated synthesis platforms, guided by algorithms and machine learning, can accelerate the discovery and optimization of reaction conditions. nih.govmit.edu These systems can perform numerous experiments in a high-throughput manner, systematically varying parameters to identify the optimal conditions for a given transformation. soci.org This approach can significantly reduce the time and resources required for developing robust synthetic routes to derivatives of this compound. The combination of computer-aided synthesis planning with automated flow chemistry platforms represents a powerful strategy for the rapid and efficient production of complex molecules. mit.edu

| Technology | Application to this compound | Key Benefits |

| Continuous Flow Chemistry | Synthesis and functionalization | Improved safety, better heat/mass transfer, precise process control, scalability. nih.gov |

| Automated Synthesis Platforms | Reaction optimization and library synthesis | High-throughput experimentation, rapid identification of optimal conditions, reduced development time. nih.govsoci.org |

| Computer-Aided Synthesis Planning | Design of synthetic routes | In silico prediction of viable synthetic pathways to guide experimental work. mit.edu |

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry and theoretical studies are becoming indispensable tools for predicting the reactivity of complex molecules and guiding synthetic efforts. For this compound, theoretical predictions can provide valuable insights into its electronic structure, reaction mechanisms, and potential for novel transformations.

Density Functional Theory (DFT) is a powerful method for studying the reactivity of heterocyclic compounds. nih.gov By calculating properties such as molecular orbital energies (HOMO/LUMO), charge distributions, and reaction energy profiles, DFT can help predict the most likely sites for electrophilic and nucleophilic attack. This is particularly useful for a molecule with multiple potential reaction sites, allowing chemists to anticipate the regioselectivity of various reactions. For example, computational studies can elucidate the factors that govern the selectivity of cross-coupling reactions at the C-I bond versus potential reactions at other positions. baranlab.org

Furthermore, theoretical models can be used to design new catalysts and reagents that are specifically tailored for the functionalization of this compound. By simulating the interaction between the substrate and the catalyst, researchers can gain a deeper understanding of the reaction mechanism and identify structural modifications that could enhance catalytic activity and selectivity. This synergistic approach, combining theoretical predictions with experimental validation, is expected to accelerate the discovery of novel reactivity patterns and synthetic applications for this compound. acs.org

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reactivity prediction | Electronic structure, charge distribution, prediction of regioselectivity. nih.gov |

| Reaction Pathway Modeling | Mechanistic studies | Understanding reaction mechanisms, transition state analysis, energy profiles. |

| Computational Catalyst Design | Development of new catalysts | Simulating substrate-catalyst interactions to improve catalyst performance. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-6-iodonicotinic acid, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Begin with halogen-exchange or direct iodination protocols, using nicotinic acid derivatives as precursors. Optimize temperature (e.g., 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of iodine/fluorine sources.

- Monitor reaction progress via TLC or HPLC, and validate purity through melting point analysis and elemental composition (C, H, N) .

- Document all steps in the experimental section, including reagent sources, instrument calibration, and error margins (e.g., ±2% yield variations) .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodology :

- Use / NMR to confirm substitution patterns and NMR for carbonyl/aromatic carbon assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional groups .

- Include spectral data in supplementary materials with peak assignments and integration ratios. For novel compounds, provide X-ray crystallography or DFT-calculated molecular geometries .

Q. What stability considerations are critical when handling this compound in aqueous or organic media?

- Methodology :

- Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Use HPLC to track degradation products (e.g., dehalogenation or hydrolysis).

- Report storage conditions (e.g., inert atmosphere, desiccated) and recommend stabilizers (e.g., antioxidants for radical-sensitive intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, Fukui indices, and transition states. Compare with experimental kinetic data (e.g., for C–I bond activation).

- Validate models using isotopic labeling (e.g., in carboxylate groups) or in situ IR spectroscopy .

Q. What strategies resolve contradictory results in catalytic applications of this compound derivatives (e.g., divergent yields in Pd-catalyzed reactions)?

- Methodology :

- Apply factorial design (e.g., Taguchi methods) to isolate variables like ligand choice, solvent polarity, or trace moisture. Use statistical tools (ANOVA, ) to identify significant factors.

- Reconcile discrepancies by repeating experiments under controlled conditions (e.g., glovebox for oxygen-sensitive reactions) and reporting raw data with error bars .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Use multivariate regression (e.g., PLS or PCA) to correlate electronic (Hammett σ), steric (Taft ), and topological (Moriguchi log) descriptors with biological activity (e.g., IC).

- Validate models via leave-one-out cross-validation and external test sets. Report , , and applicability domains .

Methodological Frameworks

- Literature Review : Use Scopus/Web of Science with Boolean terms (e.g., "this compound" AND "synthesis") and filter by document type (articles/reviews). Track citations via Zotero or EndNote .

- Research Question Formulation : Apply PICOT (Population: compound derivatives; Intervention: synthetic/analytical methods; Comparison: alternative halides; Outcome: yield/purity) and FINER criteria (Feasible, Novel, Ethical) .

- Data Presentation : Use SI units, significant figures, and appendix tables for raw data. Highlight processed data (e.g., normalized spectra) in main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.